1-[6-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-BUTANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-[6-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-BUTANONE is a complex organic molecule with potential applications in various scientific fields. Its structure includes multiple functional groups, such as a butyryl group, a chloro-substituted pyrazole ring, a methylthio group, and a triazino-benzoxazepine core, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-BUTANONE typically involves multi-step organic synthesis
Formation of the Triazino-Benzoxazepine Core: This step might involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring can be synthesized separately and then attached to the core structure through a coupling reaction.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-[6-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-BUTANONE: can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield the corresponding alcohols.
Scientific Research Applications
1-[6-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-BUTANONE:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving its molecular targets.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1-[6-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-BUTANONE exerts its effects depends on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-[6-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-BUTANONE: can be compared with other compounds that have similar structural features or functional groups. Some similar compounds include:
6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(methylthio)-1,2,4-triazino[5,6-d][3,1]benzoxazepine: Lacks the butyryl group.
7-acetyl-6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine: Has an acetyl group instead of a butyryl group.
7-butyryl-6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(methylsulfonyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine: Contains a methylsulfonyl group instead of a methylthio group.
These comparisons highlight the uniqueness of This compound
Properties
Molecular Formula |
C25H23ClN6O2S |
---|---|
Molecular Weight |
507 g/mol |
IUPAC Name |
1-[6-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]butan-1-one |
InChI |
InChI=1S/C25H23ClN6O2S/c1-4-10-19(33)31-18-14-9-8-13-17(18)21-23(27-25(35-3)29-28-21)34-24(31)20-15(2)30-32(22(20)26)16-11-6-5-7-12-16/h5-9,11-14,24H,4,10H2,1-3H3 |
InChI Key |
MNIQVFVIDUOVFP-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=C(N(N=C4C)C5=CC=CC=C5)Cl |
Canonical SMILES |
CCCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=C(N(N=C4C)C5=CC=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.